3-(Hydroxymethyl)piperidin-4-ol Hydrochlorid

Übersicht

Beschreibung

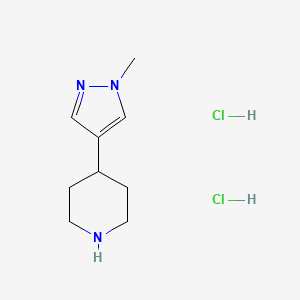

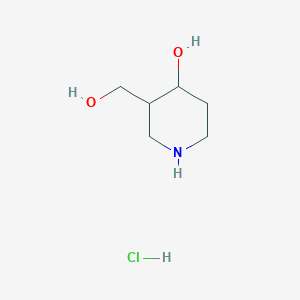

“3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, also known as HMPH, is a chemically synthesized compound that is widely used in research. It has a molecular weight of 167.64 .

Synthesis Analysis

The synthesis of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” can be achieved through several steps including benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group .

Molecular Structure Analysis

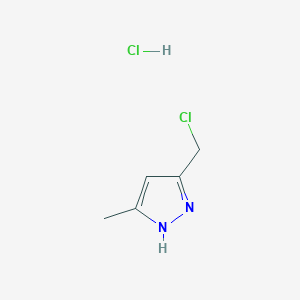

The molecular structure of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines, including “3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Piperidinderivaten

3-(Hydroxymethyl)piperidin-4-ol Hydrochlorid: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener Piperidinderivate. Diese Derivate sind entscheidend für die Entwicklung neuer Arzneimittel, da sie in mehr als zwanzig Klassen von Medikamenten vorkommen, darunter Alkaloide . Die Vielseitigkeit der Verbindung ermöglicht die Herstellung von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen, die hinsichtlich ihrer potenziellen pharmakologischen Aktivitäten untersucht werden.

Krebsforschung

Piperidinderivate, darunter diejenigen, die aus this compound synthetisiert werden, werden auf ihre Antikrebsaktivität untersucht. Sie werden zur Untersuchung der antiproliferativen und antimetastatischen Wirkungen auf verschiedene Krebsarten verwendet, sowohl in vitro als auch in vivo . Diese Forschung ist von entscheidender Bedeutung für die Entdeckung neuer Krebstherapien.

Antiviren-Anwendungen

Die strukturelle Flexibilität von this compound ermöglicht die Entwicklung neuer Verbindungen mit potenzieller antiviraler Aktivität. Forscher entwickeln und synthetisieren neue Piperidin-4-ol-Derivate, um ihre Wirksamkeit bei der Behandlung von Krankheiten wie HIV zu bewerten . Diese laufende Forschung könnte zu bedeutenden Fortschritten in der antiviralen Medikation führen.

Neurophamakologisches Potenzial

Verbindungen, die von this compound abgeleitet sind, werden auf ihr neurophamakologisches Potenzial hin untersucht. Der Piperidinkern ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten und ist mit einer Vielzahl von biologischen Aktivitäten verbunden, darunter Anti-Alzheimer- und Antipsychotika-Effekte . Dies macht es zu einer Verbindung von Interesse im Bereich der Neurologie und Psychiatrie.

Analgetische und entzündungshemmende Anwendungen

Die analgetischen und entzündungshemmenden Eigenschaften von Piperidinderivaten sind gut dokumentiert. Als Vorläufer trägt this compound zur Synthese von Verbindungen bei, die auf Schmerzlinderung und Entzündungshemmung getestet werden, was Patienten mit chronischen Schmerzen zugute kommen könnte .

Antioxidative Eigenschaften

Natürliche Piperidin-basierte Verbindungen haben starke antioxidative Wirkungen gezeigt. In Erweiterung dazu werden synthetische Derivate von this compound auf ihre Fähigkeit hin untersucht, freie Radikale zu hemmen oder zu unterdrücken. Diese Forschung hat Auswirkungen auf die Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden .

Safety and Hazards

While specific safety and hazard information for “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which include 3-(hydroxymethyl)piperidin-4-ol hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s suggested that reactions involving piperidine derivatives proceed through an outer-sphere dissociative mechanism, which involves a series of successive protonations .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives have been evaluated for potential treatment of various conditions, including hiv .

Biochemische Analyse

Biochemical Properties

3-(Hydroxymethyl)piperidin-4-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the human H3 receptor, acting as an antagonist . This interaction is crucial for its potential therapeutic applications, particularly in the treatment of neurological disorders. The compound’s ability to bind to specific receptors and inhibit their activity highlights its importance in biochemical research and drug development.

Cellular Effects

The effects of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the H3 receptor can alter neurotransmitter release, impacting neuronal communication and function . Additionally, the compound’s effects on gene expression can lead to changes in protein synthesis, affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 3-(Hydroxymethyl)piperidin-4-ol hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the H3 receptor, inhibiting its activity and preventing the receptor from interacting with its natural ligands . This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular function and gene expression. The compound’s ability to modulate enzyme activity and receptor function underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, necessitating careful monitoring during experiments. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular function, highlighting the compound’s potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity At higher doses, toxic or adverse effects may be observed, including alterations in cellular metabolism and function Threshold effects have been identified, indicating the importance of precise dosage control in experimental and therapeutic settings

Metabolic Pathways

3-(Hydroxymethyl)piperidin-4-ol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation within cells, affecting its overall efficacy and safety. Understanding these processes is critical for developing effective delivery systems and optimizing therapeutic outcomes.

Subcellular Localization

The subcellular localization of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, impacting its overall activity and function. Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-3-7-2-1-6(5)9;/h5-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJFPEWWJFTVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)

![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)